2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide
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Overview
Description
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the triazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Thioether formation: The triazole derivative is then reacted with a thiol to form the thioether linkage.
Acetamide formation: Finally, the acetamide group is introduced through an acylation reaction with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylphenyl)acetamide
- 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide may exhibit unique properties such as enhanced biological activity, improved stability, or specific interactions with molecular targets. These differences can be attributed to the presence of the isopropyl group, which can influence the compound’s overall physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5OS/c1-12(2)13-7-9-14(10-8-13)22-17(26)11-27-19-24-23-18(25(19)21)15-5-3-4-6-16(15)20/h3-10,12H,11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBLQJMRFRRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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